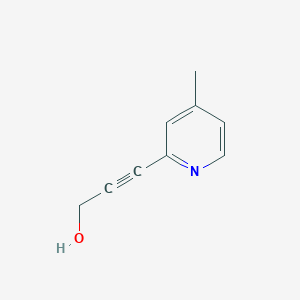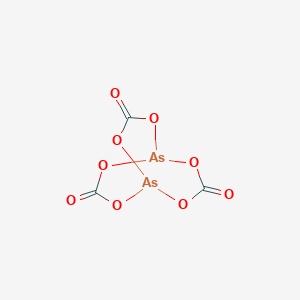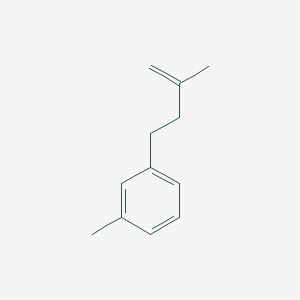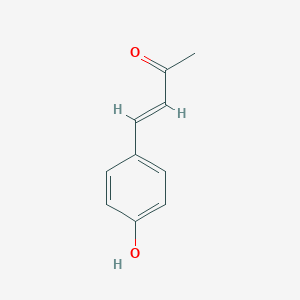![molecular formula C23H22ClN5O5S B051987 N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide CAS No. 121629-10-5](/img/structure/B51987.png)
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CC-122 and is a member of the class of drugs known as immunomodulatory drugs (IMiDs).
Mecanismo De Acción
The mechanism of action of CC-122 involves its binding to cereblon, which leads to the degradation of specific proteins involved in cell growth and survival. This results in the induction of apoptosis in cancer cells and the suppression of the immune system in autoimmune diseases.
Efectos Bioquímicos Y Fisiológicos
CC-122 has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the suppression of the immune system in autoimmune diseases, and the inhibition of inflammatory responses. Additionally, CC-122 has been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CC-122 in lab experiments is its specificity for cereblon, which allows for the selective targeting of specific proteins involved in cell growth and survival. Additionally, CC-122 has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
One limitation of using CC-122 in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term effects of CC-122.
Direcciones Futuras
There are several future directions for research involving CC-122, including:
1. Further exploration of its potential applications in cancer therapy, autoimmune diseases, and inflammatory disorders.
2. Development of more efficient synthesis methods to improve the yield and purity of CC-122.
3. Investigation of the potential side effects and long-term effects of CC-122.
4. Exploration of the potential use of CC-122 in combination with other drugs to improve its efficacy.
5. Investigation of the potential use of CC-122 in other scientific research areas, such as neurodegenerative diseases and infectious diseases.
In conclusion, CC-122 is a promising compound with potential applications in a variety of scientific research areas. Further research is needed to fully understand its potential benefits and limitations, as well as its potential side effects and long-term effects.
Métodos De Síntesis
The synthesis of CC-122 involves a multi-step process that includes the reaction of phthalic anhydride with 3-aminopropyltriethoxysilane to form the intermediate compound phthalimido-propyltriethoxysilane. This intermediate is then reacted with 4-chloro-3-methyl-1H-pyrazole-5-amine to form the desired product, CC-122.
Aplicaciones Científicas De Investigación
CC-122 has been shown to have potential applications in a variety of scientific research areas, including cancer therapy, autoimmune diseases, and inflammatory disorders. Research has shown that CC-122 can induce apoptosis in cancer cells by targeting the cereblon protein, which is involved in the regulation of cell growth and survival.
Propiedades
Número CAS |
121629-10-5 |
|---|---|
Nombre del producto |
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide |
Fórmula molecular |
C23H22ClN5O5S |
Peso molecular |
516 g/mol |
Nombre IUPAC |
[[N-(4-chloro-5-methyl-1H-pyrazol-3-yl)-C-[1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbonimidoyl]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H22ClN5O5S/c1-13-8-10-16(11-9-13)35(32,33)34-28-20(25-21-19(24)15(3)26-27-21)14(2)12-29-22(30)17-6-4-5-7-18(17)23(29)31/h4-11,14H,12H2,1-3H3,(H2,25,26,27,28) |
Clave InChI |
XXRYKHYEYKLICF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=NC2=NNC(=C2Cl)C)C(C)CN3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=NC2=NNC(=C2Cl)C)C(C)CN3C(=O)C4=CC=CC=C4C3=O |
Sinónimos |
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



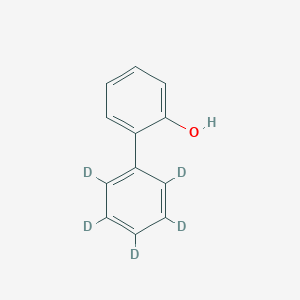

![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)


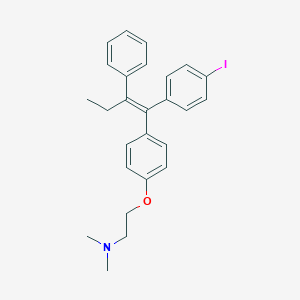
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)

